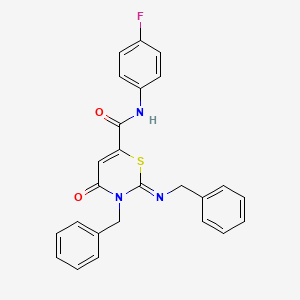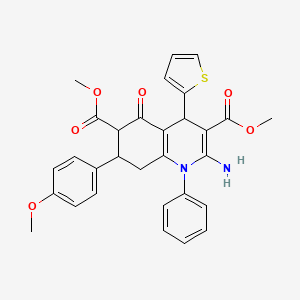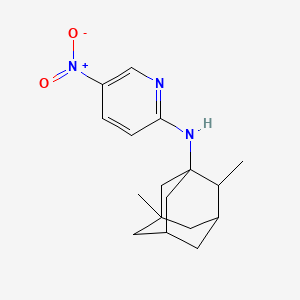![molecular formula C19H14N4O2 B11067623 2-Methoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11067623.png)
2-Methoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains both pyridine and oxadiazole rings. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials include hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds containing oxadiazole and pyridine rings are investigated for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
作用机制
The mechanism of action of 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(4-PYRIDYL)-1,2,4-OXADIAZOLE
- 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(2-PYRIDYL)-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C19H14N4O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14N4O2/c1-24-19-15(9-10-16(21-19)13-6-3-2-4-7-13)17-22-18(25-23-17)14-8-5-11-20-12-14/h2-12H,1H3 |
InChI 键 |
IMUBUWNBRXCYII-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)
![5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11067547.png)

![6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11067556.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11067562.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)

![9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B11067590.png)

![1-(3-bromophenyl)-4-(2-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11067598.png)

![1-(Methylsulfonyl)-5-[(4-phenylpiperidyl)sulfonyl]indoline](/img/structure/B11067611.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11067620.png)
![3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11067621.png)
